Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester
Brand Name: Vulcanchem
CAS No.: 178870-09-2
VCID: VC0062549
InChI: InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23)
SMILES: COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3
Molecular Formula: C20H20ClNO4
Molecular Weight: 373.8 g/mol

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester

CAS No.: 178870-09-2

Main Products

VCID: VC0062549

Molecular Formula: C20H20ClNO4

Molecular Weight: 373.8 g/mol

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester - 178870-09-2

CAS No. 178870-09-2
Product Name Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester
Molecular Formula C20H20ClNO4
Molecular Weight 373.8 g/mol
IUPAC Name cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate
Standard InChI InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23)
Standard InChIKey HMKTWSFUMBEBMP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3
Synonyms cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate
PubChem Compound 461767
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator